molecular formula C21H15N3O4 B402330 N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-methyl-3-nitrobenzamide CAS No. 331446-69-6

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B402330
CAS No.: 331446-69-6
M. Wt: 373.4g/mol
InChI Key: LWILAZRFZXYHHL-UHFFFAOYSA-N
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Description

N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide is a complex organic compound with the molecular formula C21H15N3O4 and a molecular weight of 373.36 g/mol . This compound is characterized by the presence of a benzooxazole ring, a phenyl group, and a nitrobenzamide moiety, making it a versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzoic acid with 4-amino-2-(benzo[d]oxazol-2-yl)phenol under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, altering their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

331446-69-6

Molecular Formula

C21H15N3O4

Molecular Weight

373.4g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H15N3O4/c1-13-6-7-15(12-18(13)24(26)27)20(25)22-16-10-8-14(9-11-16)21-23-17-4-2-3-5-19(17)28-21/h2-12H,1H3,(H,22,25)

InChI Key

LWILAZRFZXYHHL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]

Origin of Product

United States

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